5-mercapto-1H-imidazole-4-carbohydrazide
Overview
Description
“5-mercapto-1H-imidazole-4-carbohydrazide” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “5-mercapto” part refers to a sulfur-containing group attached to the 5-position of the imidazole ring, and “4-carbohydrazide” refers to a carbohydrazide group attached to the 4-position .
Molecular Structure Analysis
The molecular structure of “5-mercapto-1H-imidazole-4-carbohydrazide” would consist of an imidazole ring with a sulfur-containing mercapto group at the 5-position and a carbohydrazide group at the 4-position . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions, depending on their functional groups . For example, the mercapto group (-SH) can undergo oxidation reactions to form disulfides, and the carbohydrazide group can participate in condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-mercapto-1H-imidazole-4-carbohydrazide” would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbohydrazide group and the sulfur-containing mercapto group could influence the compound’s solubility, acidity/basicity, and reactivity .Mechanism of Action
The mechanism of action of “5-mercapto-1H-imidazole-4-carbohydrazide” would depend on its specific biological or chemical activity. Imidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . The specific mechanism of action would depend on the target molecule or pathway in the biological system.
Safety and Hazards
The safety and hazards of “5-mercapto-1H-imidazole-4-carbohydrazide” would depend on its specific physical and chemical properties. Generally, compounds containing imidazole rings are considered to have low toxicity, but the presence of other functional groups could influence the compound’s overall toxicity .
Future Directions
properties
IUPAC Name |
4-sulfanyl-1H-imidazole-5-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-8-3(9)2-4(10)7-1-6-2/h1,10H,5H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFYTMLNXFTCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NN)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482677 | |
Record name | AGN-PC-0NI9C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58413-35-7 | |
Record name | AGN-PC-0NI9C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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